molecular formula C13H15NO B1416507 4-Hydroxy-8-methyl-2-propylquinoline CAS No. 1070879-87-6

4-Hydroxy-8-methyl-2-propylquinoline

Cat. No.: B1416507
CAS No.: 1070879-87-6
M. Wt: 201.26 g/mol
InChI Key: LBIWAWKGQRGEIB-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methyl-2-propylquinoline is a heterocyclic aromatic compound with the molecular formula C13H15NO. It is part of the quinoline family, which is known for its wide range of applications in medicinal and synthetic organic chemistry. The compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position, a methyl group at the 8-position, and a propyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-methyl-2-propylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with ethoxymethylenemalonate under acidic conditions, followed by subsequent functional group modifications to introduce the hydroxyl, methyl, and propyl groups . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route by reducing reaction times and energy consumption .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. These processes often utilize recyclable catalysts and solvent-free conditions to minimize environmental impact. The use of ionic liquids and ultrasound-promoted synthesis are also explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-methyl-2-propylquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-Hydroxy-8-methyl-2-propylquinoline exhibits significant antimicrobial activity. A study reported a minimum inhibitory concentration (MIC) of 0.1 mg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.1 mg/mL
Escherichia coli0.1 mg/mL
Klebsiella pneumoniae0.125 mg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific enzymes involved in cancer metabolism, disrupting cancer cell proliferation. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .

Case Study: Anticancer Research
A study demonstrated that derivatives of 4-hydroxyquinoline showed potent activity against breast cancer cell lines with IC50 values indicating significant cytotoxicity.

Industrial Applications

Beyond its biological applications, this compound is utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties. Its ability to undergo various chemical reactions such as oxidation and reduction makes it a valuable building block in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methyl-2-propylquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts normal cellular processes, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-8-methyl-2-propylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position enhances its reactivity in oxidation and substitution reactions. The methyl and propyl groups at the 8- and 2-positions, respectively, contribute to its unique steric and electronic characteristics, making it a valuable compound for various applications .

Biological Activity

Overview

4-Hydroxy-8-methyl-2-propylquinoline (C13H15NO) is a heterocyclic compound belonging to the quinoline family, characterized by its unique substitution pattern. Its molecular structure includes a hydroxyl group at the 4-position, a methyl group at the 8-position, and a propyl group at the 2-position, which collectively contribute to its distinct chemical and biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The compound's reactivity is influenced by its functional groups, allowing it to undergo various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form quinone derivatives.
  • Reduction : The quinoline ring can be reduced to tetrahydroquinoline derivatives.
  • Substitution : The compound can participate in electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 0.1 mg/mL against Staphylococcus aureus and Escherichia coli . The compound's effectiveness against antibiotic-resistant strains highlights its potential as a lead compound for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.1 mg/mL
Escherichia coli0.1 mg/mL
Klebsiella pneumoniae0.125 mg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. It is believed to inhibit specific enzymes involved in cancer metabolism, thereby disrupting cancer cell proliferation. In vitro studies have shown that derivatives of 4-hydroxyquinoline exhibit cytotoxic effects on various cancer cell lines, suggesting that this class of compounds could serve as potential anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. This interaction may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
  • Metal Ion Chelation : Forming stable complexes with metal ions, which can enhance or inhibit biological processes.

Case Studies

  • Antimicrobial Efficacy : A study compared the antimicrobial efficacy of various derivatives against Klebsiella pneumoniae and found that certain substitutions on the quinoline ring significantly enhanced activity, with inhibition zones measured at 25 mm compared to standard drugs .
  • Anticancer Research : Another investigation into the cytotoxic effects of 4-hydroxyquinoline derivatives revealed promising results against breast cancer cell lines, with IC50 values indicating potent activity .

Properties

IUPAC Name

8-methyl-2-propyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-5-10-8-12(15)11-7-4-6-9(2)13(11)14-10/h4,6-8H,3,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIWAWKGQRGEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C2=CC=CC(=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653733
Record name 8-Methyl-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-87-6
Record name 8-Methyl-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-87-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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